molecular formula C9H7BrFNO B12849679 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one

7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B12849679
M. Wt: 244.06 g/mol
InChI Key: MIEBUHKCMFUENB-UHFFFAOYSA-N
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Description

7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is a halogenated derivative of the 2,3-dihydroquinolin-4(1H)-one scaffold, a bicyclic structure with a partially saturated quinoline core. The bromo and fluoro substituents at positions 7 and 8, respectively, are expected to influence electronic properties, reactivity, and intermolecular interactions, making it a candidate for pharmaceutical and materials science applications .

Properties

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

IUPAC Name

7-bromo-8-fluoro-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C9H7BrFNO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-2,12H,3-4H2

InChI Key

MIEBUHKCMFUENB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=C2F)Br

Origin of Product

United States

Preparation Methods

Bromination of Dihydroquinolin-4(1H)-one

  • Reagents: Bromine (Br2) or N-bromosuccinimide (NBS).
  • Solvents: Acetic acid or chloroform.
  • Conditions: Room temperature to slightly elevated temperatures.
  • Mechanism: Electrophilic aromatic substitution selectively at the 7-position due to electronic and steric factors.
  • Outcome: Formation of 7-bromo-2,3-dihydroquinolin-4(1H)-one as an intermediate.

This step is well-documented for related compounds and serves as a foundation for further functionalization.

Cyclization to Form the Dihydroquinolinone Core

  • Catalysts: Acidic or basic catalysts such as ammonium acetate or choline chloride with p-toluenesulfonic acid (PTSA).
  • Conditions: Heating under oxygen atmosphere or inert conditions, typically around 100 °C.
  • Process: Intramolecular cyclization to close the quinolinone ring, often following oxidation or substitution steps.
  • Yields: Reported yields range from 72% to 89% for related dihydroquinolinone derivatives.

A representative procedure involves sequential addition of reagents with catalytic amounts of cerium ammonium nitrate (CAN) and TEMPO as oxidants, followed by cyclization under mild heating.

Representative Synthetic Procedure (Adapted)

Step Reagents & Catalysts Conditions Outcome/Yield
1 2,3-Dihydroquinolin-4(1H)-one + NBS Acetic acid, RT, 2-4 h 7-Bromo intermediate
2 7-Bromo intermediate + Selectfluor Solvent (e.g., acetonitrile), RT 7-Bromo-8-fluoro intermediate
3 Intermediate + NH4OAc + choline chloride/PTSA 100 °C, O2 atmosphere, 4 h Cyclized dihydroquinolinone (72-89% yield)

Analytical and Purification Techniques

  • Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Purification: Flash chromatography on silica gel with solvent systems such as ethyl acetate/petroleum ether.
  • Characterization: NMR, mass spectrometry, and elemental analysis confirm structure and purity.

Research Findings and Optimization

  • The use of NBS for bromination provides regioselectivity and mild reaction conditions.
  • Fluorination with Selectfluor is preferred for its high electrophilicity and selectivity.
  • Sequential one-pot procedures combining oxidation, cyclization, and substitution steps improve efficiency and yield.
  • Catalysts like CAN and TEMPO facilitate oxidation steps critical for ring closure.
  • Reaction conditions such as temperature, solvent choice, and atmosphere (oxygen vs inert) significantly influence product yield and purity.

Summary Table of Preparation Methods

Preparation Step Reagents/Catalysts Conditions Yield (%) Notes
Bromination NBS or Br2 Acetic acid, RT 80-90 Selective 7-position bromination
Fluorination Selectfluor or NFSI Acetonitrile, RT 70-85 Electrophilic fluorination at 8-position
Cyclization NH4OAc, choline chloride/PTSA, CAN, TEMPO 100 °C, O2 atmosphere 72-89 One-pot sequential oxidation and cyclization

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives.

    Reduction: Reduction reactions could lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution reactions could introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one may have several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological activities, such as antimicrobial, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives interact with various molecular targets, such as enzymes, receptors, or DNA, leading to alterations in cellular processes. The bromine and fluorine substitutions may enhance binding affinity or selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one with structurally related dihydroquinolinones, focusing on substituent effects, synthesis methods, and biological activities.

Compound Name Substituents Key Properties/Activities Synthesis Highlights Reference(s)
This compound 7-Br, 8-F Limited direct data; inferred reactivity based on halogen positioning. Likely synthesized via halogenation of dihydroquinolinone precursors.
8-Bromo-2,3-dihydroquinolin-4(1H)-one 8-Br Melting point: Not reported; CAS: 38470-29-0. Halogenation of dihydroquinolinone core.
8-Fluoro-2,3-dihydroquinolin-4(1H)-one semicarbazones 8-F, semicarbazone side chain Antifungal activity against Candida albicans and Aspergillus spp. (MIC: 4–16 µg/mL). Condensation of 8-fluoro-dihydroquinolinone with semicarbazide.
2-(3,5-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one 2-Aryl (3,5-dimethoxyphenyl) Antioxidant and antitumor activity; crystallizes in space group P21/c. Friedel-Crafts alkylation or cyclocondensation.
6-((2,3-Dihydro-1H-inden-2-yl)methyl)-2,3-dihydroquinolin-4(1H)-one 6-Alkyl Intermediate for opioid receptor ligands; synthesized via alkylation. Grignard reaction or Mannich base condensation.
1-Tosyl-2,3-dihydroquinolin-4(1H)-one (1l) 1-Tosyl Melting point: 94.6–95.2°C; used in triazole derivative synthesis. Tosylation of 1,2,3,4-tetrahydroquinoline followed by oxidation.

Key Observations:

Substituent Position and Reactivity :

  • 6-Halogenated derivatives (e.g., 6-bromo) readily undergo Mannich reactions, while 8-halogenated analogs (e.g., 8-bromo) are unreactive under similar conditions, likely due to steric hindrance or electronic effects .
  • Fluorine at position 8 enhances antifungal activity when paired with a semicarbazone moiety, suggesting synergistic effects between halogenation and functional group addition .

Biological Activity: Semicarbazone derivatives of 8-fluoro-dihydroquinolinones exhibit broad-spectrum antifungal activity, outperforming fluconazole against Trichophyton rubrum and Rhizopus arrhizus . Aryl-substituted analogs (e.g., 2-(3,5-dimethoxyphenyl)) demonstrate antioxidant properties linked to hydrogen-bonding networks in their crystal structures .

Synthetic Strategies :

  • Halogenation (bromine/fluorine) is typically achieved via electrophilic substitution or directed ortho-metalation .
  • Functionalization at the 1-position (e.g., tosyl, allyl) is common for improving solubility or enabling further derivatization .

Biological Activity

7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. The unique halogen substituents in its structure may enhance its interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The chemical formula of this compound is C9H7BrFNO, with a molecular weight of approximately 244.06 g/mol. The presence of both bromine and fluorine atoms in its structure is believed to contribute to its enhanced biological activity compared to other quinoline derivatives.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several significant biological properties:

  • Antimicrobial Activity : Initial assays suggest that this compound has the potential to inhibit various bacterial strains.
  • Antiviral Properties : There is emerging evidence supporting its efficacy against certain viral infections.
  • Anticancer Effects : Some derivatives of this compound have shown promise in inhibiting cancer cell lines.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in disease processes. Further research is needed to clarify these interactions and the pathways involved.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of growth in Gram-positive and Gram-negative bacteria
AntiviralPotential efficacy against specific viral strains
AnticancerInhibition of several cancer cell lines

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of quinoline derivatives, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity, particularly against breast and lung cancer cells. The compound's ability to induce apoptosis in these cells was observed, suggesting a potential mechanism for its anticancer effects.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes have been optimized to enhance yield and purity. Variations in substituents at different positions on the quinoline ring have been explored to assess their impact on biological activity.

Table 2: Synthesis Pathways

StepReaction ConditionsYield (%)
Step 1Bromination at position 780
Step 2Fluorination at position 875
Step 3Cyclization to form quinolinone85

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